5-Chloro-thiophene-2-carboxylic acid

Catalog No.
S867213
CAS No.
799012-78-5
M.F
C8H8ClNO2S
M. Wt
217.667
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-thiophene-2-carboxylic acid

CAS Number

799012-78-5

Product Name

5-Chloro-thiophene-2-carboxylic acid

IUPAC Name

5-chloro-N-[[(2S)-oxiran-2-yl]methyl]thiophene-2-carboxamide

Molecular Formula

C8H8ClNO2S

Molecular Weight

217.667

InChI

InChI=1S/C8H8ClNO2S/c9-7-2-1-6(13-7)8(11)10-3-5-4-12-5/h1-2,5H,3-4H2,(H,10,11)/t5-/m0/s1

InChI Key

LLRCNCXTSFGOGG-YFKPBYRVSA-N

SMILES

C1C(O1)CNC(=O)C2=CC=C(S2)Cl

Synonyms

5-Chloro-N-((2S)-2-oxiranylmethyl)-2-thiophencarboxamide;5-Chloro-N-((2S)-oxiran-2-ylmethyl)thiophene-2-carboxamide

While the basic name '5-chloro-thiophene-2-carboxylic acid' often refers to the simple free acid (CAS 24065-33-6), CAS 799012-78-5 specifically designates its highly functionalized, stereopure derivative: 5-chloro-N-[[(2S)-oxiran-2-yl]methyl]thiophene-2-carboxamide [1]. This advanced chiral epoxide serves as a critical, late-stage building block in the commercial synthesis of the blockbuster anticoagulant Rivaroxaban[2]. By pre-installing both the essential 5-chlorothiophene pharmacophore—which targets the S1 pocket of Factor Xa—and the (S)-oxiranylmethyl moiety required for oxazolidinone ring formation, this specific compound streamlines API manufacturing [1]. For industrial procurement, sourcing this exact pre-functionalized intermediate is prioritized over basic precursors to ensure high stereochemical fidelity, reduce step count, and bypass hazardous coupling reagents during scale-up [3].

Substituting CAS 799012-78-5 with the generic free acid (CAS 24065-33-6) introduces severe process inefficiencies and safety hazards in industrial workflows [1]. Utilizing the free acid requires harsh activation—typically using highly toxic and corrosive thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride, a viscous oil that is notoriously difficult to handle at scale and evolves hazardous HCl and SO2 gases [3]. Furthermore, the subsequent coupling with a chiral amine introduces significant risks of racemization, potentially degrading the enantiomeric excess (ee) below the strict >99% threshold required for Factor Xa inhibitors [2]. Procuring the pre-formed (S)-epoxide (CAS 799012-78-5) entirely bypasses these toxic activation steps and locks in the required stereochemistry, making it a non-interchangeable asset for safe, high-yield API manufacturing [1].

Manufacturability: Elimination of Hazardous Activation Steps

The synthesis of Factor Xa inhibitors using the pre-formed epoxide (CAS 799012-78-5) eliminates the need for aggressive chlorinating agents [1]. When relying on the generic free acid, manufacturers must use thionyl chloride and toxic pyridine solvents to generate the reactive acid chloride [2]. By procuring CAS 799012-78-5, the process avoids the generation of corrosive SO2 and HCl byproducts, fundamentally altering the environmental and safety profile of the synthetic route [2].

Evidence DimensionHazardous byproduct generation during coupling
Target Compound DataCAS 799012-78-5 (0 equivalents of SO2/HCl generated; direct cyclization)
Comparator Or BaselineCAS 24065-33-6 (Free acid requires SOCl2, generating 1 eq SO2 and 1 eq HCl per mole)
Quantified Difference100% reduction in corrosive gas emissions during the coupling phase
ConditionsIndustrial scale-up coupling reactions for oxazolidinone formation

Eliminating toxic chlorinating agents reduces environmental compliance costs and simplifies reactor requirements for commercial API manufacturing.

Processability: Synthetic Step Reduction and Yield Enhancement

Utilizing CAS 799012-78-5 allows for a highly efficient, convergent synthesis of the oxazolidinone core of Rivaroxaban, often achieving >80% yield in a single cyclization step with 4-(4-aminophenyl)morpholin-3-one [1]. In contrast, building the molecule linearly from the free acid (CAS 24065-33-6) requires at least three distinct stages (activation, amide coupling, and subsequent chiral epoxide installation), which drives the cumulative yield of these corresponding steps down to approximately 40-50% [2].

Evidence DimensionCumulative yield for oxazolidinone core formation
Target Compound DataCAS 799012-78-5 (81-90% yield via direct convergent cyclization)
Comparator Or BaselineCAS 24065-33-6 (Linear synthesis yields <50% over 3 steps)
Quantified Difference>30% absolute increase in intermediate yield
ConditionsBase-promoted cyclization in inert solvent at elevated temperatures

Procuring the advanced intermediate drastically reduces cycle times and raw material waste, directly lowering the cost of goods sold (COGS) for the final API.

Reproducibility: Stereochemical Fidelity for Target Affinity

The biological efficacy of Rivaroxaban relies entirely on the (S)-configuration of its oxazolidinone ring [1]. CAS 799012-78-5 is manufactured to maintain an enantiomeric excess (ee) of >99%, ensuring that the final cyclization proceeds with complete retention of stereochemistry[2]. If a buyer attempts to utilize racemic precursors or poorly optimized linear coupling from the free acid, the resulting product suffers a 50% loss in active API yield and requires prohibitively expensive preparative chiral chromatography to resolve [3].

Evidence DimensionFinal API active enantiomer yield
Target Compound DataCAS 799012-78-5 (>99% (S)-enantiomer retention)
Comparator Or BaselineRacemic epoxide intermediate (~50% maximum yield of the active (S)-enantiomer)
Quantified Difference~50% higher yield of the pharmacologically active stereoisomer
ConditionsLate-stage API crystallization and chiral purity analysis

High stereopurity at the procurement stage prevents catastrophic yield losses and eliminates the need for downstream chiral resolution.

Precursor Suitability: Essential Halogenation for S1 Pocket Binding

The 5-chloro substituent on the thiophene ring of CAS 799012-78-5 is not merely a structural variation; it is strictly required for potent biological activity [1]. The chlorine atom engages in critical van der Waals interactions within the S1 binding pocket of the Factor Xa enzyme, driving the IC50 of the resulting API into the low nanomolar range [1]. Substituting this precursor with an unchlorinated thiophene-2-carboxylic acid derivative results in a final compound with a >10-fold reduction in target binding affinity [2].

Evidence DimensionFactor Xa inhibitory potency (IC50) of the downstream API
Target Compound Data5-chloro-thiophene derivative (IC50 ~ 0.7 nM)
Comparator Or BaselineUnchlorinated thiophene derivative (IC50 > 10 nM)
Quantified Difference>10-fold loss in binding affinity without the 5-chloro substituent
ConditionsIn vitro Factor Xa enzymatic inhibition assay

The exact 5-chloro substitution pattern is non-negotiable for buyers synthesizing clinical-grade Factor Xa inhibitors, as alternatives fail to meet efficacy benchmarks.

Commercial Manufacturing of Rivaroxaban

CAS 799012-78-5 is the definitive procurement choice for the large-scale synthesis of Rivaroxaban. By providing a pre-formed, stereopure (S)-epoxide, it enables a direct, high-yield cyclization reaction with 4-(4-aminophenyl)morpholin-3-one, bypassing the toxic and low-yielding activation steps associated with the basic free acid[1].

Development of Next-Generation Anticoagulants

For medicinal chemistry teams exploring novel Factor Xa inhibitors, this compound serves as an ideal stereopure scaffold. It reliably delivers the critical 5-chlorothiophene S1-binding pharmacophore while offering a reactive epoxide handle for coupling with diverse novel amine or morpholinone derivatives [2].

Green Chemistry Process Optimization

Process chemists tasked with improving the environmental profile of oxazolidinone syntheses prioritize CAS 799012-78-5. Its use directly eliminates the need for thionyl chloride and pyridine in the manufacturing plant, significantly reducing the generation of corrosive gases and hazardous waste streams [3].

XLogP3

1.9

Dates

Last modified: 04-14-2024

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